

# Hemoglobin Nouakchott: A Technical Guide on its Discovery, Origin, and Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | hemoglobin Nouakchott |           |
| Cat. No.:            | B1167432              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hemoglobin Nouakchott is a rare, clinically silent alpha-globin chain variant characterized by the substitution of proline with leucine at position 114. First identified in 1989, this hemoglobin variant is distinguished by a marked increase in hydrophobicity, a feature that does not significantly impact its oxygen-carrying capacity or overall stability. This technical guide provides a comprehensive overview of the discovery, origin, and detailed molecular and hematological characteristics of Hemoglobin Nouakchott. It includes a summary of quantitative data, detailed experimental protocols for its identification, and visual diagrams to illustrate the diagnostic workflow. This document is intended to serve as a valuable resource for researchers and clinicians in the fields of hematology, genetics, and drug development.

## **Discovery and Origin**

Hemoglobin (Hb) Nouakchott was first described by Wajcman et al. in 1989 in the scientific journal Biochimica et Biophysica Acta.[1] The discovery was made during studies on hemoglobin variants in three unrelated individuals of North African descent. The name "Nouakchott" strongly points to the capital of Mauritania, suggesting the geographical origin of the individuals in whom the variant was first identified. Studies on hemoglobinopathies in



Mauritania have revealed a notable prevalence of various hemoglobin disorders, reflecting the country's diverse ethnic composition.[2]

The defining molecular feature of **Hemoglobin Nouakchott** is a single point mutation in the alpha-1 globin gene (HBA1), specifically a C to T transition at codon 114 (c.344C>T). This results in the substitution of the amino acid proline with leucine at position 114 of the alpha-globin chain [ $\alpha$ 114(GH2)Pro  $\rightarrow$  Leu].[1][3]

## **Molecular and Hematological Characteristics**

Hemoglobin Nouakchott is considered a "silent" hemoglobin variant as it does not typically lead to any significant clinical or hematological abnormalities in heterozygous carriers.[3] The most striking feature of this variant is the significant increase in the hydrophobicity of the abnormal alpha-globin chain.[1] Despite this change in physicochemical properties, comprehensive studies have shown that the substitution of proline with leucine at this position has no discernible consequences on the oxygen-binding properties or the stability of the hemoglobin molecule.[1]

**Data Presentation** 

| Parameter                    | Value                                    | Reference |
|------------------------------|------------------------------------------|-----------|
| Hemoglobin Variant           | Nouakchott                               | [1]       |
| Globin Chain                 | Alpha-1 (HBA1)                           | [3]       |
| Mutation                     | c.344C>T                                 | [3]       |
| Amino Acid Substitution      | α114(GH2)Pro → Leu                       | [1]       |
| Clinical Phenotype           | Clinically silent                        | [3]       |
| Oxygen Affinity (P50)        | Normal                                   | [1]       |
| Stability                    | Normal                                   | [1]       |
| Percentage in Heterozygotes  | ~19.7% (average for stable α1 mutations) | [3]       |
| Key Physicochemical Property | Increased hydrophobicity                 | [1]       |



### **Experimental Protocols**

The identification and characterization of **Hemoglobin Nouakchott** involve a combination of electrophoretic, chromatographic, and molecular techniques.

### **Isoelectric Focusing (IEF) of Hemoglobin**

Isoelectric focusing is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pl).

Protocol (adapted from methods available in the late 1980s):

- Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are washed
  with a 0.9% NaCl solution and lysed by adding an equal volume of distilled water and a onefifth volume of carbon tetrachloride. The mixture is vortexed and centrifuged to obtain a clear
  hemolysate.
- Gel Preparation: A thin-layer polyacrylamide gel (e.g., 5% T, 3% C) is prepared containing carrier ampholytes with a pH range of 6 to 8.
- Electrophoresis: The hemolysate samples are applied to the gel. Electrophoresis is carried out at a constant power (e.g., 15 W) for approximately 90-120 minutes.
- Staining: The gel is fixed in a solution of trichloroacetic acid and then stained with a Coomassie Brilliant Blue solution.
- Analysis: The position of the hemoglobin bands is compared to that of known standards (e.g., Hb A, Hb F, Hb S). Hemoglobin Nouakchott typically focuses in a position very close to that of Hb A.

#### **Globin Chain Electrophoresis (Urea-Triton-PAGE)**

This technique separates individual globin chains based on their charge and hydrophobic interactions.

Protocol:



- Sample Preparation: The hemolysate is prepared as described for IEF. The globin chains are dissociated by mixing the hemolysate with a solution containing 8 M urea and 5% 2mercaptoethanol.
- Gel Preparation: A polyacrylamide gel (e.g., 12% T, 4% C) is prepared containing 6 M urea,
   2% Triton X-100, and 5% acetic acid.
- Electrophoresis: The samples are loaded onto the gel. Electrophoresis is performed at a constant voltage (e.g., 150 V) for several hours.
- Staining and Analysis: The gel is stained with Coomassie Brilliant Blue. The abnormal alphachain of Hb Nouakchott will show altered mobility due to its increased hydrophobicity.

# Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of Globin Chains

RP-HPLC separates globin chains based on their hydrophobicity.

#### Protocol:

- Sample Preparation: Hemolysate is prepared and diluted in the initial mobile phase.
- Chromatography: A C4 or C8 reverse-phase column is used. The mobile phase typically consists of a gradient of acetonitrile in water, both containing trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 60% acetonitrile in 0.1% TFA over 60 minutes.
- Detection: The eluting globin chains are detected by their absorbance at 215 nm or 280 nm.
   The increased hydrophobicity of the α-Nouakchott chain results in a longer retention time compared to the normal αA-globin chain.

#### **DNA Sequencing of the HBA1 Gene**

Sanger sequencing is used to identify the specific nucleotide change.

#### Protocol:

 DNA Extraction: Genomic DNA is extracted from whole blood using a standard DNA extraction kit.



- PCR Amplification: The HBA1 gene is amplified using specific primers flanking the coding region and intron-exon boundaries.
- Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.
- Analysis: The resulting DNA sequence is compared to the reference sequence of the HBA1
  gene to identify the c.344C>T mutation.

# Mandatory Visualizations Experimental Workflow for Hemoglobin Nouakchott Identification



Click to download full resolution via product page

Caption: Workflow for the identification and confirmation of Hemoglobin Nouakchott.



# **Logical Relationship of Molecular Changes and Characteristics**



Click to download full resolution via product page

Caption: Molecular basis and resulting characteristics of **Hemoglobin Nouakchott**.

### Conclusion

**Hemoglobin Nouakchott** serves as an important example of a hemoglobin variant with a significant alteration in its physicochemical properties (hydrophobicity) without a corresponding clinical phenotype. Its discovery and characterization underscore the importance of employing a multi-technique approach for the comprehensive analysis of hemoglobinopathies. This



technical guide provides a foundational understanding of **Hemoglobin Nouakchott** for researchers and clinicians, aiding in its accurate diagnosis and differentiation from other hemoglobin variants. Further research into the long-term effects, if any, and the global prevalence of this variant would be of value to the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hemoglobin Nouakchott [alpha 114(GH2)Pro----Leu]: a new hemoglobin variant displaying an unusual increase in hydrophobicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gel electrophoretic separation of globin chains PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hemoglobin Nouakchott: A Technical Guide on its Discovery, Origin, and Molecular Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167432#discovery-and-origin-of-hemoglobin-nouakchott]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com